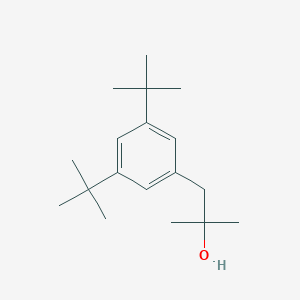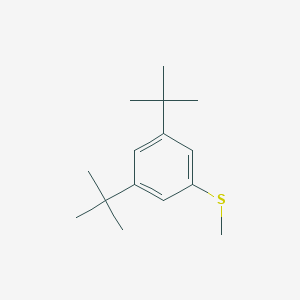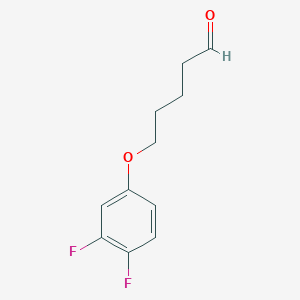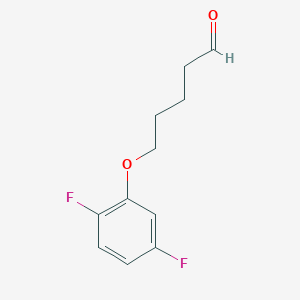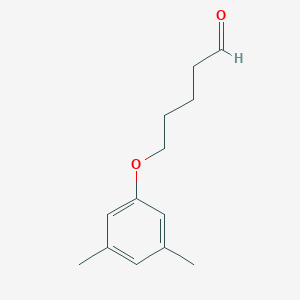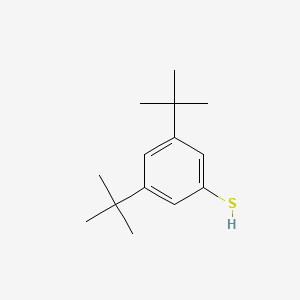
3,5-Di-tert-butylbenzenethiol
Übersicht
Beschreibung
3,5-Di-tert-butylbenzenethiol is a useful research compound. Its molecular formula is C14H22S and its molecular weight is 222.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Battery Technology :
- 3,5-Di-tert-butyl-1,2-dimethoxybenzene, a related compound, has been synthesized as a new redox shuttle additive for overcharge protection of lithium-ion batteries. This compound can dissolve in carbonate-based electrolytes, which facilitates its practical use in lithium-ion batteries (Zhang et al., 2010).
- Another study compared 3,5-di-tert-butyl-1,2-dimethoxybenzene and 2,5-di-tert-butyl-1,4-dimethoxybenzene as redox shuttle additives for lithium-ion batteries. The stability difference between these compounds was investigated using X-Ray Crystallography and theoretical computational methods (Zhang et al., 2010).
Pharmaceutical Analysis :
- A method involving microwave-assisted extraction combined with gas chromatography-mass spectrometry was established to determine compounds including 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. This method is used for evaluating the compatibility of antimicrobial peptide PL-5 spray with packaging materials, showcasing the relevance of these compounds in pharmaceutical packaging (Liu et al., 2019).
Organic Synthesis :
- A study demonstrated the preparation of 1,3-Di-tert-butylbenzene, derived from 1,3,5-tri-tert-butylbenzene, which can further be used in the synthesis of various arylphosphines. This highlights the role of these compounds in synthetic organic chemistry (Komen & Bickelhaupt, 1996).
Spectroscopy and Molecular Docking :
- Quantum chemical computations and spectroscopic studies (FT-IR, FT-Raman, UV-Visible, and NMR) were conducted on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. The molecule's bioactivity was explored, including its antiviral activity against influenza viruses, indicating its potential in medical research (Mary & James, 2020).
Metabolic Studies :
- Research on the metabolism of 3,5-di-tert-butyl-4-hydroxytoluene in rats and humans provides insights into how these compounds are processed in biological systems, which is critical for assessing their safety and efficacy in pharmaceutical applications (Daniel et al., 1968).
Eigenschaften
IUPAC Name |
3,5-ditert-butylbenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZUKFYFBUPLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)S)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


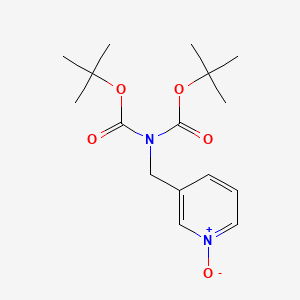
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B8078443.png)
![tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate](/img/structure/B8078451.png)
![benzyl (3S,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8078457.png)
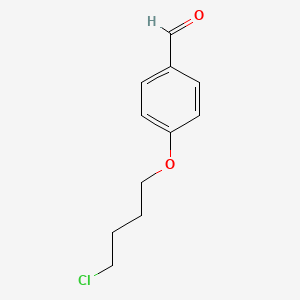
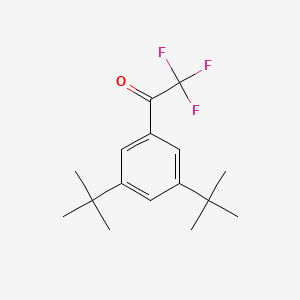
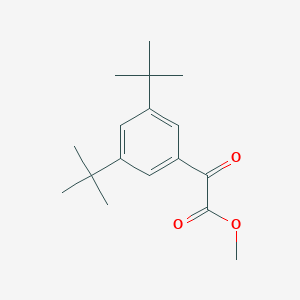
![1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone](/img/structure/B8078495.png)
